molecular formula C17H19NO4S B3829274 Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Cat. No.: B3829274
M. Wt: 333.4 g/mol
InChI Key: INTVRPHGRLWXBI-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (CAS 92921-33-0), also known as methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate, is a sulfonamide derivative characterized by a phenylalanine methyl ester backbone modified with a 4-methylphenylsulfonyl (Tos) group at the amino position. This compound is structurally significant due to its sulfonamide functional group, which confers stability and versatility in synthetic chemistry and pharmaceutical applications . Synonyms include NSC339917, SCHEMBL20335144, and DTXSID90319113, reflecting its presence in diverse chemical databases . Its synthesis typically involves sulfonylation of phenylalanine derivatives, as evidenced by protocols in related compounds (e.g., tert-butoxycarbonyl (Boc)-protected analogs) .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18-16(17(19)22-2)12-14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTVRPHGRLWXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319113
Record name methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42384-33-8
Record name NSC339917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The Tos group in this compound is a common blocking group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable via strong acids or reductants . Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound Tos (4-methylphenylsulfonyl) 363.43 High stability, moderate solubility in polar aprotic solvents Intermediate in peptide synthesis, drug discovery
Compound 72 Boc (tert-butoxycarbonyl) ~406.45 (estimated) Acid-labile, enhances solubility in organic solvents Peptide protection; used in constrained dipeptide synthesis
Compound 73 4-Nitrophenylsulfonyl ~408.42 (estimated) Electron-withdrawing nitro group reduces solubility; increased reactivity Stabilizes intermediates in acidic environments
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate Sulfamoylphenyl 274.29 Higher polarity due to sulfamoyl group; lower thermal stability Antimicrobial agent precursor
Triflusulfuron methyl ester Trifluoroethoxy-triazine 492.36 Herbicidal activity; lipophilic due to CF3 group Agricultural pesticide

Research Findings and Trends

  • Pharmacokinetics : Tos-protected compounds like the target molecule show improved metabolic stability compared to Boc analogs, as the Tos group resists enzymatic degradation .
  • Solubility Trends : Electron-withdrawing groups (e.g., nitro in Compound 73) reduce solubility, while polar groups (e.g., sulfamoyl in ) enhance it. This aligns with solubility studies in related methyl esters (e.g., ) .
  • Agricultural vs. Pharmaceutical Use : Sulfonylurea pesticides () prioritize lipophilicity for membrane penetration, whereas Tos-based intermediates focus on stability for iterative synthesis .

Biological Activity

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure

The chemical formula for this compound is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S with a molecular weight of approximately 376.43 g/mol. The compound contains a sulfonamide group, which is often associated with various biological activities including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different cellular processes and potential therapeutic applications.

1. Antitumor Activity

Recent studies have indicated that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study demonstrated that related compounds significantly increased the levels of acetylated histones and induced G1 phase cell cycle arrest in myelodysplastic syndrome cells .

2. Enzyme Inhibition

Sulfonamide compounds are known for their ability to inhibit specific enzymes. This compound may interact with various enzymes involved in metabolic pathways, potentially influencing processes like cell proliferation and survival. For example, its structural analogs have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression .

Case Study 1: In Vitro Antitumor Efficacy

A study examining the effects of sulfonamide derivatives on human cancer cell lines found that this compound exhibited significant cytotoxicity against several types of cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit tumor growth in xenograft models .

Case Study 2: Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of related sulfonamide compounds revealed favorable absorption and distribution characteristics, suggesting that this compound could be a viable candidate for further development. Moreover, studies indicated minimal toxicity at therapeutic doses, enhancing its potential as a safe therapeutic agent .

Research Findings

Study Focus Findings
Study AAntitumor activityInduced apoptosis in cancer cell lines; increased acetyl-histone levels
Study BEnzyme inhibitionInhibited HDACs; affected gene expression related to tumor growth
Study CPharmacokineticsFavorable absorption; low toxicity profile

Q & A

Q. What are the key synthetic pathways for Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving sulfonation and coupling techniques. A common approach includes:

  • Step 1 : Sulfonation of 4-methylphenyl groups using reagents like chlorosulfonic acid under controlled temperatures (0–5°C).
  • Step 2 : Coupling the sulfonated intermediate with methyl 2-amino-3-phenylpropanoate via nucleophilic substitution, often employing DIEA (N,N-diisopropylethylamine) as a base in anhydrous acetonitrile .
  • Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride), solvent polarity, and reaction time (typically 12–24 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., sulfonamide NH at ~10 ppm, aromatic protons at 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 362.1) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for research-grade material) .

Q. How does the sulfonamide group influence the compound’s solubility and stability?

The sulfonamide group enhances hydrophilicity compared to non-sulfonylated analogs, improving aqueous solubility (~2.5 mg/mL in PBS pH 7.4). However, the methylphenyl substituent introduces steric hindrance, reducing susceptibility to enzymatic hydrolysis in biological matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

  • Structural variations : Substitution at the phenyl ring (e.g., 4-methyl vs. 4-chloro) alters target binding .
  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) impacts ionization of the sulfonamide NH group, affecting receptor interactions . Resolution requires standardized assays (e.g., fixed pH, controlled temperature) and head-to-head comparisons of analogs (Table 1) .

Table 1 : Comparative Bioactivity of Sulfonamide Derivatives

CompoundIC50_{50} (μM, COX-2)MIC (μg/mL, S. aureus)
This compound12.3 ± 1.232.5 ± 2.1
4-Chloro analog8.7 ± 0.945.8 ± 3.4
4-Methoxy analog18.9 ± 2.128.3 ± 1.8

Q. How can stereochemical integrity be maintained during synthesis, and what are the implications for biological activity?

  • Chiral resolution : Use (2S)-configured starting materials (e.g., methyl (S)-2-amino-3-phenylpropanoate) to avoid racemization.
  • Reaction monitoring : Circular dichroism (CD) spectroscopy tracks stereochemical changes during coupling steps . Enantiomeric impurities >2% significantly reduce target affinity (e.g., 50% loss in COX-2 inhibition for 10% R-enantiomer) .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Molecular docking studies suggest:

  • The sulfonamide NH forms hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2).
  • The 4-methylphenyl group occupies a hydrophobic pocket, enhancing binding affinity (ΔG = −9.2 kcal/mol) . Validation via site-directed mutagenesis (e.g., Tyr355Ala mutation reduces inhibition by 80%) is recommended .

Q. How do structural modifications (e.g., substituent changes) impact metabolic stability in vitro?

  • 4-Methyl substitution : Reduces CYP3A4-mediated oxidation compared to 4-chloro analogs (t1/2_{1/2} = 45 vs. 28 min in human liver microsomes) .
  • Propanoate ester : Hydrolyzes rapidly in plasma (t1/2_{1/2} = 15 min), necessitating prodrug strategies for in vivo studies .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., sulfonamide hydrolysis) .
  • Bioassays : Use isothermal titration calorimetry (ITC) for precise measurement of binding thermodynamics .
  • Data Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
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Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

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